![molecular formula C15H20N4O4 B4055913 4-[5-nitro-2-(1-piperazinyl)benzoyl]morpholine](/img/structure/B4055913.png)
4-[5-nitro-2-(1-piperazinyl)benzoyl]morpholine
Descripción general
Descripción
4-[5-nitro-2-(1-piperazinyl)benzoyl]morpholine is a useful research compound. Its molecular formula is C15H20N4O4 and its molecular weight is 320.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.14845513 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research efforts have been directed towards the synthesis and evaluation of compounds containing the piperazine or morpholine moiety for antimicrobial activities. For instance, a study conducted by Foroumadi et al. (2003) developed a series of thiadiazole derivatives containing the piperazinyl, piperidinyl, and morpholinyl groups. These compounds were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, showing varying degrees of inhibitory activity, highlighting the potential of such structures in developing new antimicrobial agents Foroumadi et al., 2003.
Heterocyclic Synthesis and Catalysis
The versatility of piperazine and morpholine rings is also exploited in heterocyclic synthesis and catalysis. Medrasi et al. (2013) demonstrated the use of enaminonitriles in heterocyclic synthesis to produce 1,3-diaryl-4-aminopyrazole derivatives, showcasing the role of piperidine and morpholine in facilitating such reactions Medrasi et al., 2013.
Antioxidant and Cytotoxic Agents
The synthesis of novel compounds featuring the piperazine or morpholine moiety for potential antioxidant and cytotoxic applications has been explored. Mistry et al. (2016) reported on the synthesis of 9-O-3-(1-piperazinyl/morpholinyl/piperidinyl)pentyl-berberines, which were evaluated for their in vitro antioxidant activity and cytotoxic potential against cervical cancer cell lines, demonstrating the therapeutic potential of these compounds Mistry et al., 2016.
Vasodilation Properties
Research into the cardiovascular applications of compounds containing morpholine or piperazine derivatives has also been conducted. Girgis et al. (2008) synthesized 3-pyridinecarboxylates with potential vasodilation properties, indicating the utility of these structures in developing compounds with cardiovascular benefits Girgis et al., 2008.
Propiedades
IUPAC Name |
morpholin-4-yl-(5-nitro-2-piperazin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c20-15(18-7-9-23-10-8-18)13-11-12(19(21)22)1-2-14(13)17-5-3-16-4-6-17/h1-2,11,16H,3-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTABYOLRZCJUAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-{N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4055833.png)
![5-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B4055844.png)
![2-hydroxy-5-({[(5-nitro-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4055851.png)
![2-{[(2-oxocyclohexylidene)methyl]amino}benzamide](/img/structure/B4055859.png)
![N-[2-(4-pentenoyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-4-(trifluoromethyl)benzamide](/img/structure/B4055863.png)
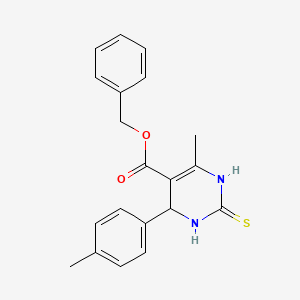
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2-hydroxyethyl)thio]acetamide](/img/structure/B4055883.png)
![1-(3-ethoxy-4-hydroxy-5-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4055885.png)
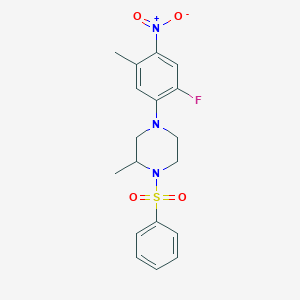
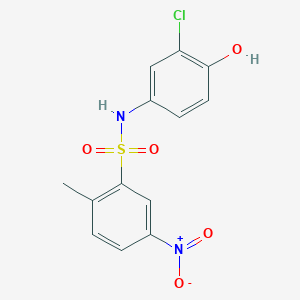
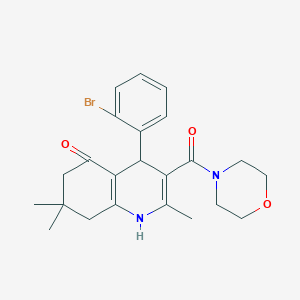
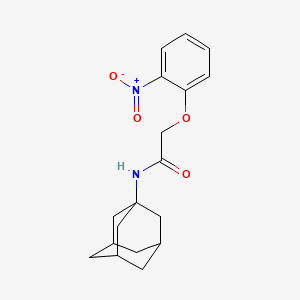
![ethyl 2-methyl-5-oxo-4-[(phenylsulfonyl)amino]-4-(trifluoromethyl)-4,5-dihydro-3-furancarboxylate](/img/structure/B4055924.png)
![N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-4-nitrobenzamide](/img/structure/B4055936.png)
